molecular formula C10H11FO3 B15374389 Methyl 2-fluoro-5-methoxy-4-methylbenzoate

Methyl 2-fluoro-5-methoxy-4-methylbenzoate

Cat. No.: B15374389
M. Wt: 198.19 g/mol
InChI Key: JERARCBLZQDTHC-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-methoxy-4-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with fluorine (position 2), methoxy (position 5), and methyl (position 4) groups. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, creating unique electronic effects that influence its reactivity and physical properties. It is commonly utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and versatility in substitution reactions .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-fluoro-5-methoxy-4-methylbenzoate

InChI

InChI=1S/C10H11FO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3

InChI Key

JERARCBLZQDTHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Methyl 5-bromo-2-fluoro-4-methylbenzoate

  • Molecular Formula : C₉H₉BrFO₃
  • Molecular Weight : 184.16 g/mol
  • Key Differences : Replaces the methoxy group at position 5 with bromine. Bromine’s larger atomic radius increases lipophilicity and enhances susceptibility to nucleophilic substitution reactions compared to the methoxy group. This compound is less polar and may exhibit higher volatility .

Methyl 5-iodo-2-methoxy-4-methylbenzoate

  • Molecular Formula : C₁₀H₁₁FO₃I
  • Molecular Weight : 316.10 g/mol (estimated)
  • Key Differences: Substitutes iodine at position 5. Iodinated derivatives are often used in radiolabeling applications .

Methyl 5-amino-2-fluoro-4-methoxybenzoate

  • Molecular Formula: C₉H₁₀FNO₃
  • Molecular Weight : 199.18 g/mol
  • Key Differences: Features an amino group at position 5 instead of methoxy. The amino group introduces polarity and basicity, enhancing solubility in aqueous media. This substitution also increases reactivity in electrophilic aromatic substitution or coupling reactions .

Positional Isomers and Functional Group Comparisons

2-Fluoro-5-methoxybenzoic Acid

  • Molecular Formula : C₈H₇FO₃
  • Molecular Weight : 170.14 g/mol
  • Key Differences : The free carboxylic acid form lacks the methyl ester group. This increases polarity and melting point, making it more suitable for ionic interactions in drug design. However, the ester form (target compound) offers better organic solvent compatibility .

Methyl 2-fluoro-4-methylbenzoate

  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 168.17 g/mol

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₁FO₃ 198.19 2-F, 4-CH₃, 5-OCH₃ High purity (96%), moderate lipophilicity
Methyl 5-bromo-2-fluoro-4-methylbenzoate C₉H₉BrFO₃ 184.16 2-F, 4-CH₃, 5-Br Enhanced nucleophilic substitution potential
Methyl 5-iodo-2-methoxy-4-methylbenzoate C₁₀H₁₁FO₃I 316.10 2-F, 4-CH₃, 5-OCH₃, 5-I High lipophilicity, radiolabeling applications
Methyl 5-amino-2-fluoro-4-methoxybenzoate C₉H₁₀FNO₃ 199.18 2-F, 4-OCH₃, 5-NH₂ Polar, reactive in coupling reactions
2-Fluoro-5-methoxybenzoic Acid C₈H₇FO₃ 170.14 2-F, 5-OCH₃, -COOH High polarity, ionic interactions

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